molecular formula C17H18N4O2 B2639825 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide CAS No. 955545-79-6

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide

Cat. No.: B2639825
CAS No.: 955545-79-6
M. Wt: 310.357
InChI Key: HSFNABDUXJMAAV-UHFFFAOYSA-N
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Description

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide is a heterocyclic compound that features both an indole and an oxadiazole ring. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized from acylhydrazides and carbon disulfide in an alcoholic alkaline solution, followed by acidification . The indole ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the oxadiazole-indole intermediate with cyclopentylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antibacterial and anticancer properties.

    Indole derivatives: Compounds containing the indole ring are known for their wide range of biological activities, including anti-inflammatory and anticancer effects.

Uniqueness

The uniqueness of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide lies in its combined structure of both oxadiazole and indole rings. This dual functionality allows it to interact with multiple biological targets, potentially leading to synergistic effects that enhance its therapeutic potential.

Properties

IUPAC Name

N-cyclopentyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16(19-13-6-2-3-7-13)10-21-14-8-4-1-5-12(14)9-15(21)17-20-18-11-23-17/h1,4-5,8-9,11,13H,2-3,6-7,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFNABDUXJMAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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